1-Chloro-4-methoxy-2,3-dimethylbenzene
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Overview
Description
1-Chloro-4-methoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methoxy-2,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed:
Nitration: 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene.
Oxidation: 1-Chloro-4-methoxy-2,3-dimethylbenzoic acid.
Reduction: 1-Methoxy-2,3-dimethylbenzene.
Scientific Research Applications
1-Chloro-4-methoxy-2,3-dimethylbenzene has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Chloro-2,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Methoxy-2,4-dimethylbenzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-methoxybenzene: Similar structure but lacks the two methyl groups.
Uniqueness: 1-Chloro-4-methoxy-2,3-dimethylbenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-methoxy-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBADVDGSLERMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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